3-(Thiazol-2-yl)butanoic acid
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Overview
Description
3-(Thiazol-2-yl)butanoic acid is a heterocyclic organic compound containing a thiazole ring. Thiazoles are five-membered rings with one sulfur and one nitrogen atom.
Preparation Methods
One common method involves the reaction of α-bromo ketones with thiourea to form the thiazole ring, followed by further functionalization to introduce the butanoic acid group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and catalytic processes to improve yield and efficiency .
Chemical Reactions Analysis
3-(Thiazol-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide.
Major Products: The major products depend on the specific reaction but can include various substituted thiazole derivatives and modified butanoic acid groups.
Scientific Research Applications
3-(Thiazol-2-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Thiazol-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, potentially leading to the inhibition or activation of specific enzymes. This can result in antimicrobial, antifungal, or anticancer effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
3-(Thiazol-2-yl)butanoic acid can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer drug with a thiazole ring.
Properties
Molecular Formula |
C7H9NO2S |
---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
3-(1,3-thiazol-2-yl)butanoic acid |
InChI |
InChI=1S/C7H9NO2S/c1-5(4-6(9)10)7-8-2-3-11-7/h2-3,5H,4H2,1H3,(H,9,10) |
InChI Key |
GWAOHZMVMCDQDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=NC=CS1 |
Origin of Product |
United States |
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